molecular formula C11H18ClN B3060328 Benzylisobutylamine hydrochloride CAS No. 23530-81-6

Benzylisobutylamine hydrochloride

Cat. No. B3060328
CAS RN: 23530-81-6
M. Wt: 199.72 g/mol
InChI Key: YSAPRFYNBAHLNL-UHFFFAOYSA-N
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Description

Benzylisobutylamine hydrochloride, also known as N-benzyl-2-methylpropan-1-amine hydrochloride, is a chemical compound with the molecular formula C11H18ClN . It has a molecular weight of 199.72 g/mol . It’s a derivative of benzylamine, which is an organic compound consisting of a benzyl group attached to an amine functional group .


Molecular Structure Analysis

The molecular structure of Benzylisobutylamine hydrochloride can be represented by the canonical SMILES string CC(C)CNCC1=CC=CC=C1.Cl . This indicates that the molecule consists of a benzyl group (C6H5CH2), an isobutyl group (C4H9), and an amine group (NH2), along with a chloride ion (Cl-).

Scientific Research Applications

Autonomic Pharmacology

A study by Myerson and Thau (1937) explored the reactions of various organs to different drugs, including benzylisobutylamine, as part of a comprehensive research plan. This study focused on the eye but also covered other organs like the urinary bladder and the heart. Benzylisobutylamine was examined alongside other drugs like atropine and mecholyl (Myerson & Thau, 1937).

Synthesis of Amino Alcohols

Narasaka, Yamazaki, and Ukaji (1984) researched the treatment of acyclic β-hydroxy ketones with O-benzylhydroxylamine hydrochloride. This study detailed a method for producing syn-1,3-amino alcohols in a highly stereoselective manner, which is significant for chemical synthesis applications (Narasaka, Yamazaki, & Ukaji, 1984).

Inhibitory Effects on Neutrophils

Yoshida, Sotomatsu, Tanaka, and Hirai (1994) evaluated the effect of 4-(2-benzylphenoxy)-N-methylbutylamine hydrochloride (bifemelane hydrochloride) on superoxide production by human neutrophils. This research is relevant in understanding how certain compounds can affect inflammatory responses in the human body (Yoshida, Sotomatsu, Tanaka, & Hirai, 1994).

Regioselective Synthesis of Isoxazoles

Raghava, Parameshwarappa, Acharya, Swaroop, Rangappa, and Ila (2014) developed efficient routes for the synthesis of 3,5-bis(het)arylisoxazoles with complementary regioselectivity. This research is important for the synthesis of isoxazoles, a class of heterocyclic compounds with various applications in chemistry (Raghava et al., 2014).

Biological Importance in Antiseptics

Manthiri, George, Ramalingam, and Aarthi (2019) explored the biological importance of O-Benzyl hydroxylamine, an antiseptic drug, using spectroscopic and theoretical tools. This research provides insight into the drug's structural and vibrational characteristics, contributing to our understanding of its biological significance (Manthiri, George, Ramalingam, & Aarthi, 2019).

Spectrophotometric Reagents for Vanadium

Majumdar and Das (1966) described the use of various aromatic hydroxylamines, including benzoyl hydroxylamine, as spectrophotometric reagents for determining vanadium. This research is valuable for analytical chemistry, especially in the measurement of trace elements (Majumdar & Das, 1966).

Synthesis from Polyvinyl Alcohol

Qian (2013) reported the synthesis of O-benzylhydroxylamine hydrochloride from polyvinyl alcohol alcoholysis liquor. This method demonstrates an innovative approach to synthesizing this compound, highlighting its potential industrial applications (Qian, 2013).

properties

IUPAC Name

N-benzyl-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-10(2)8-12-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAPRFYNBAHLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946290
Record name N-Benzyl-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-methylpropan-1-amine hydrochloride

CAS RN

23530-81-6
Record name Benzenemethanamine, N-(2-methylpropyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023530816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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